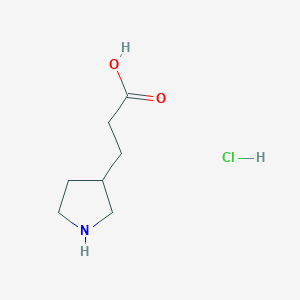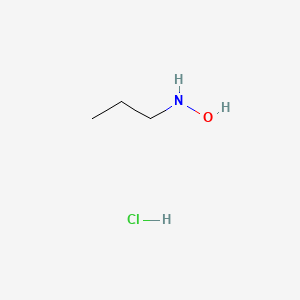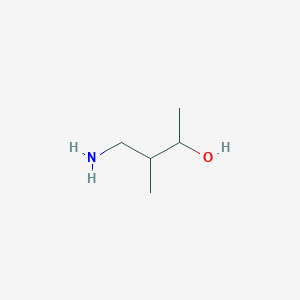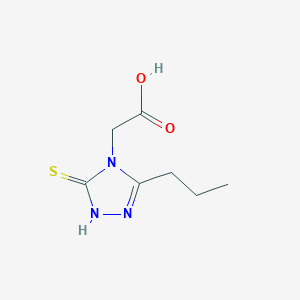
3-(Pyrrolidin-3-YL)propanoic acid hydrochloride
Vue d'ensemble
Description
“3-(Pyrrolidin-1-yl)propanoic acid” is a chemical compound with the CAS Number: 76234-38-3 . It has a molecular weight of 143.19 . The compound is stored in a dry room at room temperature .
Molecular Structure Analysis
The InChI code for “3-(Pyrrolidin-1-yl)propanoic acid hydrochloride” is1S/C7H13NO2.ClH/c9-7(10)3-6-8-4-1-2-5-8;/h1-6H2,(H,9,10);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(Pyrrolidin-1-yl)propanoic acid hydrochloride” is a solid substance . It has a molecular weight of 179.65 . The melting point of the compound is between 169-171°C .Applications De Recherche Scientifique
Integrin Inhibitor for Idiopathic Pulmonary Fibrosis
A study by Procopiou et al. (2018) developed a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including variants similar to 3-(Pyrrolidin-3-YL)propanoic acid hydrochloride, as integrin inhibitors. These compounds, particularly one hydrochloride salt, showed high affinity for αvβ6 integrin, which plays a significant role in the development of idiopathic pulmonary fibrosis. The compound demonstrated excellent pharmacokinetic properties for inhaled dosing, suggesting potential as a therapeutic agent for treating this condition (Procopiou et al., 2018).
Chemical Synthesis and Derivatization
Nycz et al. (2016) identified and characterized novel hydrochloride salts of cathinones, including compounds structurally related to this compound. Through spectroscopic studies and chemical reactions, they explored the properties and potential applications of these substances in forensic and chemical research (Nycz et al., 2016).
Biochemical Synthesis
Goldberg et al. (2015) discussed the use of d-threonine aldolase enzymes for synthesizing chiral β-hydroxy-α-amino acids, crucial intermediates in drug synthesis, including a compound structurally related to this compound. This highlights its role in developing pharmaceuticals through enzymatic processes (Goldberg et al., 2015).
Surface and Catalytic Properties
Hussein and Gates (1998) investigated the surface and catalytic properties of Yttrium Oxide catalysts, potentially implicating the role of pyrrolidinyl and propanoic acid derivatives in enhancing catalytic reactions. This research contributes to understanding how such compounds can affect catalyst behavior in chemical processes (Hussein & Gates, 1998).
Electrochemical DNA Interaction
Istanbullu et al. (2017) explored the interaction of Mannich base derivatives, including structures related to this compound, with DNA. Their study, using electrochemical methods, contributes to understanding the potential of these compounds in bioanalytical and pharmaceutical research (Istanbullu et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for the compound is “Warning” and the hazard statements include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-pyrrolidin-3-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)2-1-6-3-4-8-5-6;/h6,8H,1-5H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWCUQPTXCOVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85310-58-3 | |
| Record name | 3-Pyrrolidinepropanoic acid, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85310-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B3387808.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3387825.png)
![N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B3387832.png)
![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid](/img/structure/B3387838.png)

![2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B3387845.png)
![5-(4-Methylphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3387857.png)

![2-chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3387870.png)
![5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide](/img/structure/B3387877.png)
![2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3387887.png)

![3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid](/img/structure/B3387895.png)
